Leptophos (CAS 21609-90-5) is a halogenated organophosphorus (OP) compound, specifically a phenylphosphonothioate. While historically utilized as an agricultural insecticide, its modern procurement is strictly limited to its role as a high-purity analytical reference standard for environmental and food safety monitoring, and as a highly specific neurotoxicological model compound [1]. It is characterized by its potent ability to inhibit neuropathy target esterase (NTE) following metabolic activation, making it a critical baseline material for studying organophosphate-induced delayed polyneuropathy (OPIDN) [2]. For analytical workflows, it exhibits predictable retention times and high recovery rates in multi-residue GC-MS/MS screening .
Using generic OP pesticides (such as chlorpyrifos or parathion) as substitutes in toxicological screening fails because most common OPs primarily inhibit acetylcholinesterase (AChE) and do not reliably induce OPIDN [1]. Conversely, while tri-o-cresyl phosphate (TOCP) is a standard OPIDN positive control, it is a triaryl phosphate plasticizer, not a pesticide. Leptophos provides the specific structural and metabolic profile of a halogenated pesticide that undergoes bioactivation to an oxon form, offering a quantifiable IC50 ratio of NTE to AChE inhibition that cannot be replicated by non-pesticide OPIDN models [2]. For analytical workflows, exact mass and retention time matching require the authentic Leptophos standard to prevent false negatives in multi-residue GC-MS/MS screening .
In comparative neurotoxicology assays, Leptophos serves as a definitive model for organophosphate-induced delayed polyneuropathy (OPIDN). Unlike standard OP pesticides, Leptophos strongly inhibits neuropathy target esterase (NTE). Studies comparing Leptophos to Chlorpyrifos demonstrate that while both inhibit AChE, only Leptophos acts as a potent inhibitor of NTE, triggering delayed neurotoxic ataxia[1]. Chlorpyrifos, even at sublethal doses, fails to induce OPIDN symptoms or specific NTE inhibition [1].
| Evidence Dimension | NTE Inhibition and OPIDN Induction |
| Target Compound Data | Potent NTE inhibitor; reliably induces delayed neurotoxic ataxia |
| Comparator Or Baseline | Chlorpyrifos (No specific NTE inhibition; fails to induce OPIDN) |
| Quantified Difference | Binary differentiation in OPIDN induction capability |
| Conditions | In vivo sublethal dosing in vertebrate models |
Procurement of Leptophos is essential for OPIDN research because standard OP pesticides like Chlorpyrifos cannot model delayed neuropathy.
For environmental and food safety procurement, authentic Leptophos reference standards are required for accurate multi-residue screening. In automated micro-SPE clean-up workflows for cereal matrices (rice and wheat), Leptophos standards yield highly reproducible recoveries of 92% to 99% with relative standard deviations (RSD) of 2.3% to 2.4% . This performance comfortably exceeds the stringent EU SANTE guideline criteria, ensuring reliable quantification without significant matrix suppression .
| Evidence Dimension | Matrix-matched extraction recovery |
| Target Compound Data | 92-99% recovery, 2.3-2.4% RSD |
| Comparator Or Baseline | EU SANTE Regulatory Baseline (70-120% recovery, ≤20% RSD) |
| Quantified Difference | Consistently optimal recovery with highly constrained variance (<3% RSD) |
| Conditions | Automated µSPE GC-MS/MS in rice and wheat matrices spiked at 0.01 mg/kg |
High-purity Leptophos standards guarantee that analytical laboratories can meet strict regulatory recovery margins for banned pesticide screening.
Leptophos is highly valued in mechanistic toxicology because its neurotoxicity is dependent on cytochrome P450-mediated bioactivation to its oxon analog. In vitro assays demonstrate that without metabolic activation, Leptophos exhibits low total NTE inhibition (37%) [1]. However, upon metabolic activation, total NTE inhibition surges to 84%, with significant formation of aged-inhibited NTE[1]. This dynamic shift allows researchers to study the specific kinetics of OP bioactivation and subsequent enzyme aging.
| Evidence Dimension | Total NTE Inhibition |
| Target Compound Data | Leptophos with metabolic activation (84% total NTE inhibition) |
| Comparator Or Baseline | Leptophos without metabolic activation (37% total NTE inhibition) |
| Quantified Difference | 47% absolute increase in total NTE inhibition upon bioactivation |
| Conditions | In vitro incubation (0.1 mM, 30 min at 37°C) with and without metabolic activation systems |
This bioactivation dependency makes Leptophos a highly specific pro-toxicant model compared to direct-acting synthetic inhibitors in metabolic and neurotoxicological assays.
Due to its stable recovery profile in GC-MS/MS workflows , Leptophos is procured as a critical analytical reference standard. It is used to calibrate multi-residue screening methods, ensuring compliance with EU SANTE guidelines for detecting banned or restricted halogenated organophosphates in complex matrices like cereals, fruits, and vegetables.
Leptophos is an essential procurement item for neurotoxicology labs investigating Organophosphate-Induced Delayed Polyneuropathy (OPIDN). Because it specifically targets and ages Neuropathy Target Esterase (NTE) [1], it serves as a reliable positive control pesticide model, clearly differentiating delayed neurotoxic mechanisms from the acute cholinergic toxicity seen with standard OP pesticides like chlorpyrifos.
Because Leptophos requires metabolic activation to its oxon form to achieve potent NTE inhibition [2], it is utilized in in vitro metabolic assays. Researchers procure Leptophos to evaluate hepatic cytochrome P450 activation pathways and the subsequent kinetics of esterase aging, providing a realistic model of pro-toxicant metabolism compared to direct-acting synthetic inhibitors.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard